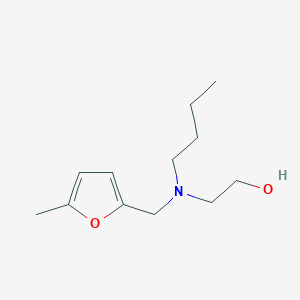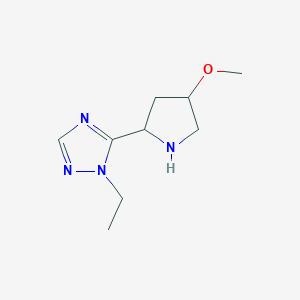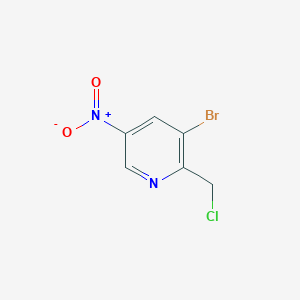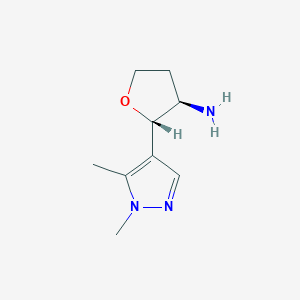![molecular formula C7H5IN2O B13647019 3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)
3-Iodoimidazo[1,2-a]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-5-ol typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone, followed by iodination. One common method includes the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for tandem cyclization and iodination . The reaction conditions are generally mild, and the catalyst is reusable, making it an efficient and sustainable method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodoimidazo[1,2-a]pyridin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the iodine position .
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridin-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in material science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridin-5-ol
- 3-Chloroimidazo[1,2-a]pyridin-5-ol
- 3-Fluoroimidazo[1,2-a]pyridin-5-ol
Uniqueness
3-Iodoimidazo[1,2-a]pyridin-5-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodo-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H |
InChI Key |
ULICSBGLKCBMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)


![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)



![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
